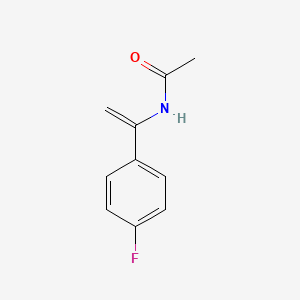

N-(1-(4-Fluorophenyl)vinyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)ethenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-6H,1H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNJXYSUGKGTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282563 | |

| Record name | N-[1-(4-Fluorophenyl)ethenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177750-13-9 | |

| Record name | N-[1-(4-Fluorophenyl)ethenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177750-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(4-Fluorophenyl)ethenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving N 1 4 Fluorophenyl Vinyl Acetamide

Reaction Pathway Elucidation and Intermediates Identification

The elucidation of reaction pathways for N-(1-(4-fluorophenyl)vinyl)acetamide involves identifying the sequence of elementary steps, including the formation of transient intermediates. Enamides can participate in a variety of reactions, such as electrophilic additions, pericyclic reactions, and transition metal-catalyzed cross-couplings. The specific pathway is highly dependent on the reaction conditions and the nature of the reacting partners.

In electrophilic additions, the vinyl group of this compound is the primary site of reactivity. The reaction is initiated by the attack of an electrophile on the electron-rich double bond. This leads to the formation of a carbocationic intermediate, which is stabilized by the adjacent nitrogen atom through resonance. The presence of the 4-fluorophenyl group can influence the stability of this intermediate through inductive and resonance effects. The fluorine atom, being electron-withdrawing, can slightly destabilize the carbocation, while the phenyl ring can offer some resonance stabilization. Subsequent capture of the carbocation by a nucleophile yields the final product.

Proposed Intermediates in Electrophilic Addition:

| Intermediate Type | Description |

| Carbocation | A positively charged species formed upon the initial attack of an electrophile on the vinyl double bond. Its stability is influenced by the nitrogen lone pair and the substituted phenyl ring. |

| Imine/Enamine Tautomer | Tautomeric forms of the initial product may exist, depending on the reaction conditions and the nature of the added nucleophile. |

In transition metal-catalyzed reactions, the pathway is significantly different and involves a series of organometallic intermediates. For instance, in a palladium-catalyzed cross-coupling reaction, the initial step is often the oxidative addition of a reactant (e.g., an aryl halide) to the palladium(0) catalyst. This is followed by coordination of the enamide to the palladium center and subsequent migratory insertion of the vinyl group into the palladium-aryl bond. The catalytic cycle is completed by reductive elimination, which forms the final product and regenerates the active catalyst.

Kinetic Studies of this compound Transformations

Kinetic studies are instrumental in understanding the rates of chemical reactions and providing evidence for proposed mechanisms. For transformations involving this compound, kinetic experiments can reveal the order of the reaction with respect to each reactant, the influence of temperature on the reaction rate (allowing for the determination of activation parameters), and the effect of catalyst or reagent concentration.

For example, in a study on the polymerization of a related compound, N-methyl N-vinyl acetamide (B32628), the rate of polymerization was found to be dependent on both the monomer and initiator concentrations. researchgate.net A similar approach could be applied to study the transformations of this compound.

Hypothetical Kinetic Data for a Transformation of this compound:

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10-4 |

| 2 | 0.2 | 0.1 | 3.0 x 10-4 |

| 3 | 0.1 | 0.2 | 6.0 x 10-4 |

From this hypothetical data, one could infer the reaction order with respect to each reactant. For instance, doubling the concentration of this compound while keeping the concentration of Reactant B constant doubles the initial rate, suggesting a first-order dependence on the enamide. Similarly, doubling the concentration of Reactant B while keeping the enamide concentration constant quadruples the rate, indicating a second-order dependence on Reactant B.

Stereochemical Aspects of Enamide Reactivity

The stereochemistry of reactions involving this compound is a critical aspect, as the vinyl group can lead to the formation of stereoisomers. The E/Z configuration of the double bond in the starting material can influence the stereochemical outcome of the reaction. Furthermore, reactions at the double bond can create new stereocenters, leading to the formation of enantiomers or diastereomers.

In asymmetric catalysis, chiral catalysts can be employed to control the stereochemical outcome of reactions involving this compound. The chiral catalyst can create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other.

Catalytic Cycles and Ligand Effects in Metal-Catalyzed Reactions

Transition metal catalysis is a powerful tool for effecting a wide range of transformations on enamides like this compound. mdpi.comnih.gov The efficiency and selectivity of these reactions are highly dependent on the nature of the metal catalyst and the ligands coordinated to it.

A typical catalytic cycle for a cross-coupling reaction involves several key steps:

Oxidative Addition: The active catalyst (e.g., Pd(0)) reacts with a substrate (e.g., an aryl halide) to form a higher oxidation state metal complex.

Coordination: The enamide coordinates to the metal center.

Migratory Insertion: The vinyl group of the enamide inserts into a metal-ligand bond.

Reductive Elimination: The desired product is formed, and the metal catalyst is regenerated in its active, lower oxidation state.

The ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing each step of the catalytic cycle. For instance, electron-donating ligands can increase the electron density on the metal, which can facilitate oxidative addition. Conversely, bulky ligands can create a sterically hindered environment that can enhance selectivity.

Influence of Ligands on a Hypothetical Palladium-Catalyzed Reaction:

| Ligand | Electron-Donating Ability | Steric Bulk | Observed Effect on Reaction |

| PPh3 | Moderate | Moderate | Moderate reaction rate, good yield. |

| P(t-Bu)3 | Strong | High | Increased reaction rate, potential for higher selectivity. |

| BINAP | Chiral | High | Potential for asymmetric induction. |

The choice of ligand is therefore critical in optimizing the outcome of a metal-catalyzed reaction involving this compound. A systematic investigation of different ligands can lead to the development of highly efficient and selective synthetic methods. The fine-tuning of ligand properties is a cornerstone of modern homogeneous catalysis. csic.es

Spectroscopic Characterization and Structural Elucidation of N 1 4 Fluorophenyl Vinyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of N-(1-(4-Fluorophenyl)vinyl)acetamide provides key information about the number and types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl protons, the amide proton, and the acetyl methyl protons.

Aromatic Protons (H-2', H-3', H-5', H-6'): The 4-fluorophenyl group gives rise to a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. The protons ortho to the fluorine atom (H-3', H-5') are coupled to the fluorine, resulting in a triplet-like appearance, while the protons meta to the fluorine (H-2', H-6') appear as a doublet of doublets. Typically, these signals are found in the downfield region of the spectrum, approximately between δ 7.0 and 7.5 ppm.

Vinyl Protons (=CH₂): The two geminal vinyl protons are chemically non-equivalent and are expected to appear as two distinct signals. Due to their proximity to the aromatic ring and the nitrogen atom, their chemical shifts are anticipated in the range of δ 4.5 to 5.5 ppm. They typically appear as sharp singlets or narrowly split doublets, depending on the coupling between them (²JHH), which is usually small.

Amide Proton (NH): The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange. Its chemical shift is variable and dependent on solvent and concentration, but it is generally expected to appear in the range of δ 7.5 to 9.0 ppm.

Acetyl Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2', H-6') | ~7.4 - 7.6 | Doublet of Doublets (dd) |

| Aromatic (H-3', H-5') | ~7.0 - 7.2 | Triplet (t) |

| Vinyl (=CHa) | ~5.4 | Singlet (s) |

| Vinyl (=CHb) | ~4.8 | Singlet (s) |

| Amide (NH) | ~8.0 (broad) | Singlet (s, br) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and appears far downfield, typically in the range of δ 168-172 ppm.

Aromatic Carbons: The fluorinated benzene (B151609) ring will show four signals. The carbon atom directly bonded to the fluorine (C-4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and appear around δ 160-165 ppm. The carbon attached to the vinyl group (C-1') is expected around δ 135-140 ppm. The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') will show smaller C-F couplings and resonate in the δ 115-130 ppm region.

Vinyl Carbons: The two sp² hybridized vinyl carbons will have distinct chemical shifts. The carbon atom bearing the 4-fluorophenyl group (C-α) is expected to resonate around δ 140-145 ppm, while the terminal methylene (B1212753) carbon (C-β) will appear more upfield, around δ 95-105 ppm.

Acetyl Methyl Carbon (CH₃): The methyl carbon of the acetyl group is found in the upfield region of the spectrum, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~169.0 |

| Aromatic (C-4') | ~162.0 (d, ¹JCF ≈ 245 Hz) |

| Vinyl (C-α) | ~142.0 |

| Aromatic (C-1') | ~136.0 |

| Aromatic (C-2', C-6') | ~128.0 |

| Aromatic (C-3', C-5') | ~115.0 (d, ²JCF ≈ 21 Hz) |

| Vinyl (C-β) | ~98.0 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. For a fluorine atom attached to a benzene ring, the chemical shift typically appears in the range of δ -110 to -120 ppm relative to a standard like CFCl₃. colorado.edu The precise chemical shift can provide insights into the electronic effects of the N-vinylacetamide substituent on the phenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent aromatic protons (H-2'/H-6' with H-3'/H-5'). The absence of significant cross-peaks involving the vinyl, amide, and methyl protons would confirm they are not coupled to other protons over two or three bonds.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). The HSQC spectrum would show correlations between the aromatic protons and their respective carbons, the vinyl protons and the terminal vinyl carbon, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The vinyl protons correlating to the aromatic carbon C-1' and the other vinyl carbon C-α.

The amide proton (NH) correlating to the carbonyl carbon (C=O) and the vinyl carbon (C-α).

The acetyl methyl protons (CH₃) correlating to the carbonyl carbon (C=O).

The aromatic protons (H-2'/H-6') correlating to the vinyl carbon C-α.

Conformational Analysis using NMR Spectroscopy

The amide bond (N-C=O) in this compound has a significant partial double bond character, which restricts free rotation around the C-N bond. scielo.br This restriction can lead to the existence of two distinct planar conformers, or rotamers: the E-isomer and the Z-isomer.

These conformers can interconvert, but if the energy barrier to rotation is high enough, this process can be slow on the NMR timescale. scielo.br In such cases, the NMR spectra would show two separate sets of signals, one for each conformer. The relative intensity of these signals would correspond to the population ratio of the two conformers at equilibrium. Protons and carbons located near the amide bond would exhibit the largest differences in chemical shifts between the two isomers. Variable temperature NMR studies can be employed to study this dynamic process. As the temperature is increased, the rate of interconversion increases, which can lead to the broadening and eventual coalescence of the separate signals into a single time-averaged signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3250-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. ucla.edu

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the vinyl C-H stretches are also found in this region. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. vscht.cz

C=O Stretching (Amide I band): A strong, sharp absorption band, characteristic of the amide carbonyl group, is expected in the range of 1650-1690 cm⁻¹. This is one of the most prominent peaks in the spectrum. ucla.edu

N-H Bending (Amide II band): This band arises from a combination of N-H bending and C-N stretching and appears as a strong band around 1520-1570 cm⁻¹.

C=C Stretching: Both the vinyl and aromatic carbon-carbon double bond stretching vibrations are expected in the 1600-1650 cm⁻¹ region. These may sometimes overlap with the amide I band.

C-F Stretching: A strong absorption band due to the stretching of the carbon-fluorine bond on the aromatic ring is expected in the fingerprint region, typically between 1100-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3250 - 3400 | Medium |

| Aromatic C-H Stretch | Aryl | 3010 - 3100 | Weak |

| Aliphatic C-H Stretch | Methyl | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1690 | Strong |

| C=C Stretch | Alkene/Aromatic | 1600 - 1650 | Medium |

| N-H Bend (Amide II) | Amide | 1520 - 1570 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the molecular structure through fragmentation analysis.

High-resolution mass spectrometry is crucial for determining the precise elemental formula of a compound by measuring its mass with very high accuracy. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₁₀H₁₀FNO. This calculated value can then be compared with the experimentally determined mass from an HRMS analysis to confirm the elemental composition.

The molecular formula of this compound is C₁₀H₁₀FNO, with a molar mass of approximately 179.19 g/mol . bldpharm.com The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₀H₁₀FNO)

| Element | Quantity | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 179.074642 |

An experimental HRMS measurement yielding a mass value very close to this theoretical calculation would provide strong evidence for the correct elemental composition of the synthesized molecule.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. The fragmentation of this compound is expected to occur at the most labile bonds.

Key predicted fragmentation pathways for this compound would likely involve the cleavage of the amide bond and bonds adjacent to the vinyl group and the aromatic ring. The stability of the resulting fragments, such as resonance-stabilized cations, often dictates the major peaks observed in the mass spectrum.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Possible Fragment Structure | Fragment Name |

| 179 | [C₁₀H₁₀FNO]⁺ | Molecular Ion |

| 137 | [C₈H₆F]⁺ | 1-(4-Fluorophenyl)vinyl cation (loss of acetamide (B32628) radical) |

| 122 | [C₈H₇F]⁺ | Fluorostyrene cation (rearrangement and loss of HCN) |

| 109 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule, corroborating the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores.

The structure of this compound contains several chromophores: the fluorophenyl group, the vinyl group, and the acetamide group. The conjugation between the aromatic ring and the vinyl group is expected to give rise to characteristic π → π* transitions. libretexts.org The carbonyl group of the acetamide moiety and the nitrogen atom's lone pair can also participate in n → π* transitions. uzh.ch

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl ring, Vinyl group | ~200-280 |

| n → π | Carbonyl group (amide) | >280 |

X-ray Crystallography for Solid-State Structure Determination

While no specific X-ray crystallography data for this compound is publicly available in the searched databases, this technique remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Should suitable crystals be obtained, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

This data would unequivocally confirm the molecular geometry and stereochemistry. Furthermore, the crystal packing information would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which govern the solid-state properties of the compound. For a related compound, 2-Chloro-N-(4-fluorophenyl)acetamide, intermolecular N—H···O hydrogen bonds have been observed to link molecules into infinite chains. researchgate.net Similar interactions would be expected for this compound.

Table 4: Hypothetical X-ray Crystallography Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-F, C=C, C-N, C=O, etc. |

| Bond Angles (°) | Angles between atoms |

| Torsion Angles (°) | Dihedral angles defining conformation |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Obtaining such crystallographic data would provide the most complete structural characterization of this compound in the solid state.

Computational and Theoretical Studies on N 1 4 Fluorophenyl Vinyl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide range of molecular properties with high accuracy. For acetamide (B32628) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G**, are standard for geometry optimization, vibrational frequency analysis, and the determination of electronic properties. researchgate.netnih.govresearchgate.net

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogous compounds, this process involves calculating bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov However, specific optimized structural parameters (e.g., C-N, C=C, C-F bond lengths and angles) for N-(1-(4-Fluorophenyl)vinyl)acetamide are not available in published research.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity. nih.govdergipark.org.trresearchgate.net For various acetamide and phenylacetamide derivatives, these values are calculated to understand charge transfer within the molecule. dergipark.org.trscispace.com Specific HOMO, LUMO, and energy gap values for this compound have not been reported.

Analysis of the charge distribution within a molecule helps to understand its electrostatic properties and predict how it will interact with other molecules. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charges on individual atoms. nih.gov This information is vital for understanding intermolecular interactions. No specific charge distribution data for this compound has been found in the literature.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. dergipark.org.trresearchgate.net MEP analysis is a standard procedure for predicting reactive sites in molecules. researchgate.net A specific MEP map for this compound is not available.

Vibrational Frequency Calculations for IR and Raman Spectra Simulation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. These calculations are essential for assigning specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.netscispace.com Theoretical spectra for various acetamide-related compounds have been calculated and compared with experimental data to confirm their molecular structures. researchgate.net However, simulated IR and Raman spectra based on DFT calculations for this compound are not present in the available literature.

Based on a comprehensive search for scientific literature, there are no specific computational or theoretical studies available for the compound "this compound" that would allow for the creation of the requested article.

While computational studies have been conducted on structurally similar compounds, such as N-(4-Fluorophenyl)acetamide and other derivatives, the unique vinyl group in "this compound" significantly alters its electronic and conformational properties. Therefore, extrapolating data from these related molecules would be scientifically inaccurate and would not meet the requirements for an article focused solely on the specified compound.

Consequently, it is not possible to generate the detailed, data-driven article as per the provided outline due to the absence of published research on the computational and theoretical properties of this compound.

Synthetic Applications of N 1 4 Fluorophenyl Vinyl Acetamide As a Chemical Building Block

Derivatization to Novel Acetamide (B32628) Frameworks

The structural backbone of N-(1-(4-Fluorophenyl)vinyl)acetamide allows for a variety of chemical modifications to generate novel acetamide frameworks. The reactivity of the vinyl group, the amide linkage, and the aromatic ring can be selectively exploited to produce a diverse library of new compounds. Phenylacetamide derivatives, in general, are explored for various applications, including their potential as anticancer agents. nih.gov

Key derivatization strategies include reactions at the carbon-carbon double bond, such as hydrogenation to yield the saturated analogue, N-(1-(4-fluorophenyl)ethyl)acetamide, or electrophilic additions to introduce new functional groups across the vinyl moiety. The amide group itself can undergo modification, although it is generally stable. For instance, hydrolysis under harsh conditions could yield 4-fluorophenyl vinyl amine, a reactive intermediate for further synthesis.

Furthermore, the synthesis of novel acetamide derivatives often involves the reaction of primary or secondary amines with acylating agents like bromoacetyl bromide, followed by nucleophilic substitution to introduce desired functionalities. nih.gov This general approach highlights the modularity in creating diverse acetamide-based structures. By applying similar principles, the core structure of this compound can be conceptually expanded. For example, new N-phenylacetamide derivatives containing other functional moieties, such as 4-arylthiazoles, have been synthesized and evaluated for biological activities. nih.gov

| Reaction Type | Reagents & Conditions | Resulting Framework | Potential Application |

| Hydrogenation | H₂, Pd/C, Ethanol | N-(1-(4-Fluorophenyl)ethyl)acetamide | Saturated amide derivatives |

| Halogenation | Br₂, CH₂Cl₂ | N-(1,2-dibromo-1-(4-fluorophenyl)ethyl)acetamide | Functionalized intermediates |

| Epoxidation | m-CPBA, CH₂Cl₂ | N-(1-(4-fluorophenyl)oxiran-2-yl)acetamide | Precursors for amino alcohols |

| Hydrolysis | Strong Acid/Base, Heat | 4-Fluorophenyl vinyl amine | Intermediate for re-acylation |

Utilization in Heterocyclic Compound Synthesis (e.g., Oxazoles, Imidazoles)

The enamide functionality within this compound is a key structural motif for the synthesis of various nitrogen- and oxygen-containing heterocycles. Enamides can serve as versatile precursors in cyclization reactions, leveraging the nucleophilicity of the nitrogen atom and the reactivity of the vinyl group.

Oxazole (B20620) Synthesis: Oxazole rings are present in a wide range of biologically active molecules. nih.gov Synthetic routes to oxazoles often involve the cyclization of precursors that can form the C-O and C=N bonds of the ring. While classic methods like the van Leusen oxazole synthesis typically start from aldehydes, the enamide structure offers alternative pathways. nih.gov For example, oxidative cyclization reactions could potentially transform the enamide into an oxazole ring. A related strategy involves the intramolecular iodooxygenation of N-propargylamides, which proceeds via a 5-exo-dig cyclization to form oxazolines, highlighting a pathway for creating such five-membered rings from amide precursors. researchgate.net

Imidazole (B134444) Synthesis: The imidazole core is another privileged scaffold in medicinal chemistry. The synthesis of imidazole derivatives can be achieved through various condensation reactions. Conceptually, the enamine-like character of this compound could be utilized in a reaction with an appropriate 1,2-dicarbonyl compound or its equivalent, leading to the formation of a substituted imidazole ring. Research has demonstrated the synthesis of imidazole derivatives starting from precursors like 4-acetylphenylamine, which are then built up into the final heterocyclic structure. nih.gov

| Target Heterocycle | Hypothetical Reaction | Key Transformation |

| Oxazole | Oxidative cyclization using a hypervalent iodine reagent. | Intramolecular attack of the amide oxygen onto the activated vinyl group. |

| Imidazole | Condensation with a 1,2-dicarbonyl compound (e.g., glyoxal) under acidic conditions. | Formation of a di-imine intermediate followed by cyclization and aromatization. |

Polymerization Studies and Material Science Implications

The presence of a vinyl group makes this compound a suitable monomer for polymerization, leading to the formation of novel fluorinated polyamides. The polymerization of related N-vinylamides, particularly N-vinylacetamide (NVA), is well-documented. wikipedia.org NVA is an amphipathic monomer that can be polymerized through various radical polymerization processes to create hydrophilic polymers. wikipedia.orgnih.gov

By analogy, this compound could undergo radical polymerization to yield Poly(this compound). The incorporation of the 4-fluorophenyl group is expected to impart distinct properties to the resulting polymer compared to simple poly(N-vinylamides). These properties could include:

Increased Thermal Stability: The rigid aromatic ring and the strong C-F bond would likely enhance the polymer's resistance to thermal degradation.

Modified Solubility: While the acetamide group provides hydrophilicity, the bulky, hydrophobic fluorophenyl group would modulate the polymer's solubility in aqueous and organic solvents.

Specific Optical Properties: The presence of the fluorinated aromatic ring could lead to a higher refractive index and other unique optical characteristics relevant to material science applications.

Altered Surface Properties: The fluorine atoms could lower the surface energy of polymer films.

Controlled polymerization techniques, such as organotellurium-mediated radical polymerization (TERP), have been successfully applied to acyclic N-vinylamides to produce polymers with controlled molecular weights and low dispersity. nih.gov Such methods could potentially be adapted for this compound to create well-defined polymer architectures, including block copolymers. nih.gov

| Property | Poly(N-vinylacetamide) (PNVA) | Expected Property for Poly(this compound) | Rationale |

| Solubility | Soluble in water and various organic solvents. wikipedia.org | Reduced water solubility; enhanced solubility in aromatic solvents. | Introduction of a large, hydrophobic fluorophenyl group. |

| Thermal Stability | Moderate thermal stability. | Higher thermal stability. | Presence of stable aromatic ring and C-F bonds. |

| Glass Transition Temp. | Typically around 150-160 °C. | Significantly higher. | Increased chain stiffness due to the bulky side group. |

| Refractive Index | ~1.5 | Higher than PNVA. | Incorporation of the polarizable aromatic ring. |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. nih.govencyclopedia.pub The functional groups within this compound suggest its potential as a valuable component in the design of novel MCRs.

While not a typical substrate for classic MCRs like the Passerini or Ugi reactions, its structure offers unique reactivity. wikipedia.orgwikipedia.org The vinyl group can act as a Michael acceptor or a dienophile, and the amide nitrogen can serve as a nucleophile. This opens the possibility for its participation in tandem reactions that combine an MCR with a subsequent intramolecular cyclization. For instance, a tandem Ugi/intramolecular Diels-Alder reaction has been developed using vinylfuran derivatives, demonstrating a pathway where an MCR product undergoes a subsequent cycloaddition. nih.gov

A hypothetical MCR could involve the reaction of this compound as a nucleophilic component (the amide) or as an electrophilic component (the vinyl group) in a Michael addition-type sequence. For example, a three-component reaction could be envisioned between this compound, an aldehyde, and a carbon nucleophile like malononitrile. This could lead to complex, highly functionalized acyclic or cyclic structures in a single, efficient step. The development of such reactions is a key area of interest for creating molecular diversity. nih.govarkat-usa.org

| MCR Type | Reactants | Hypothetical Product Scaffold | Role of this compound |

| Passerini Reaction wikipedia.orgorganic-chemistry.org | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Not a direct component, but its derivatives could be. |

| Ugi Reaction wikipedia.orgnih.gov | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Not a direct component, but illustrates MCR complexity. |

| Hypothetical Michael-Addition MCR | This compound, Aldehyde, Malononitrile | Functionalized δ-aminonitrile | Serves as the Michael acceptor. |

| Hypothetical Aza-Diels-Alder MCR | This compound, Diene, Lewis Acid | Tetrahydropyridine derivative | Acts as the dienophile (iminium-type intermediate). |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

The geometry of the double bond in enamides is crucial as it dictates the stereochemical outcome of subsequent transformations, making the development of stereoselective synthetic methods a high-priority research area. While various methods exist for enamide synthesis, future work on N-(1-(4-fluorophenyl)vinyl)acetamide should focus on achieving high E/Z selectivity in a cost-effective and environmentally benign manner.

Key Research Objectives:

Advanced Catalytic Systems: Exploration of novel catalysts, including those based on earth-abundant metals (e.g., iron, copper, nickel), could lead to more sustainable synthetic protocols. The development of chiral ligands for these metals could enable enantioselective reactions where the enamide itself is a prochiral substrate.

Organocatalysis: Metal-free catalytic systems represent a green alternative to traditional transition-metal-catalyzed reactions. Designing organocatalysts that can effectively control the stereochemistry of the vinyl group through mechanisms like hydrogen bonding or steric hindrance is a significant but worthwhile challenge.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer benefits such as improved reaction control, enhanced safety, and easier scalability compared to batch production.

Table 1: Potential Catalytic Systems for Stereoselective Enamide Synthesis

| Catalyst Type | Potential Advantages | Key Research Challenge |

| Earth-Abundant Metal Catalysts (Fe, Cu, Ni) | Low cost, reduced toxicity, high abundance. | Achieving high stereoselectivity and catalyst turnover numbers. |

| Organocatalysts (e.g., Chiral Brønsted Acids) | Metal-free, environmentally friendly, avoids metal contamination in products. | Developing catalysts with sufficient activity and selectivity for this specific substrate. |

| Dual Catalysis Systems | Combines multiple catalytic cycles (e.g., photoredox and metal catalysis) to enable novel transformations. | Optimizing reaction conditions to ensure compatibility between the different catalytic cycles. |

Exploration of C-H Activation Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. This compound possesses multiple C-H bonds—on the vinyl group and the fluorophenyl ring—that are ripe for exploration.

Prospective Research Areas:

Vinylic C-H Functionalization: The amide group can act as a directing group to facilitate the regioselective functionalization of the vinylic C-H bond. rsc.org Transition-metal catalysis could be employed to couple this position with various partners (e.g., alkynes, alkenes, aryl halides), leading to the synthesis of complex conjugated dienes and other valuable structures. rsc.org

Aromatic C-H Functionalization: The C-H bonds on the fluorophenyl ring, particularly those ortho to the vinyl group, are potential targets for directed C-H activation. nih.govrsc.org This could provide a direct route to biaryl compounds or annulated heterocyclic systems. The use of fluorinated solvents like hexafluoroisopropanol (HFIP) has been shown to have a beneficial effect on the reactivity and selectivity of many C-H activation reactions and could be particularly effective for this fluorinated substrate. rsc.org

Competitive C-H vs. C-F Activation: An intriguing area of study involves the competitive activation of C-H versus C-F bonds on the aromatic ring. researchgate.net Understanding and controlling this selectivity with different rhodium or palladium catalysts could open up unprecedented synthetic pathways. nih.govresearchgate.net

Table 2: Potential C-H Activation Strategies

| Target C-H Bond | Proposed Catalyst | Potential Coupling Partner | Resulting Structure |

| Vinylic | Rh(III), Ru(II), Pd(II) | Alkynes, Alkenes | Conjugated Dienes/Enynes |

| Aromatic (ortho-C-H) | Pd(II), Co(III) | Arylboronic Acids | Biaryl Derivatives |

| Aromatic (ortho-C-H) | Rh(III) | Alkynes | Annulated Heterocycles |

Advanced Spectroscopic Techniques for Dynamic Studies

This compound is not a static entity; it possesses conformational flexibility, including rotation around the C-N amide bond and the C-C bond connecting the vinyl group to the phenyl ring. Understanding these dynamic processes is key to rationalizing its reactivity and interactions.

Future Spectroscopic Investigations:

Multidimensional NMR Spectroscopy: Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), can be used to quantify the rates of conformational exchange and determine the energy barriers associated with bond rotations. iiserpune.ac.in

Ultrafast Spectroscopy: Techniques like two-dimensional infrared (2D IR) spectroscopy can probe the vibrational couplings and dynamics of the amide I mode (primarily C=O stretch) on a picosecond timescale. nih.gov This can provide detailed information about the local environment, hydrogen-bonding dynamics, and conformational fluctuations. nih.govupenn.edu

Computational Synergy: Combining experimental spectroscopic data with high-level quantum chemistry calculations and molecular dynamics simulations will be essential for building a comprehensive model of the molecule's dynamic behavior. nih.govresearchgate.net This integrated approach can help assign spectral features to specific conformations and transition states. researchgate.net Hydrogen/deuterium exchange coupled with mass spectrometry is another powerful tool for probing protein conformation and dynamics that could be adapted for smaller molecules. nih.gov

Integration of Machine Learning in Predictive Modeling of Reactivity

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and properties from molecular and reaction data. Applying ML to the chemistry of this compound could significantly accelerate discovery. cmu.edu

Potential ML Applications:

Predicting Stereoselectivity: An ML model, such as a random forest or neural network, could be trained on a dataset of enamide syntheses to predict the E/Z ratio for this compound under various reaction conditions (catalyst, ligand, solvent, temperature). arxiv.orgnih.govarxiv.org The inputs for such a model would be features extracted from the molecules involved in the reaction. arxiv.orgnih.gov

Modeling Reaction Yields: ML algorithms can be developed to predict the yield of reactions, such as C-H functionalization, by learning from existing experimental data. This would allow for the in silico optimization of reaction conditions, saving time and resources. cmu.edu

Discovery of Novel Reactivity: ML models trained on large reaction databases could potentially identify novel, non-intuitive reaction pathways or catalytic systems for transforming this compound.

Table 3: Machine Learning in Predictive Modeling

| Application Area | ML Model | Input Features | Predicted Output |

| Synthesis | Random Forest / Gradient Boosting | Catalyst, ligands, solvent, temperature, substrate properties. | E/Z ratio, reaction yield. |

| Reactivity | Graph Neural Network | Molecular structure, electronic properties (e.g., atomic charges). | Site of reactivity (e.g., for C-H activation). |

| Property Prediction | Support Vector Regression | Molecular descriptors, 3D conformer data. | Spectroscopic properties, binding affinity. |

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. The functional groups within this compound—the hydrogen-bond-donating N-H, the hydrogen-bond-accepting C=O, the aromatic π-system, and the fluorine atom—make it an excellent candidate for designing novel supramolecular materials. researchgate.net

Unexplored Avenues:

Self-Assembly: Investigating the self-assembly of the molecule in various solvents could lead to the formation of ordered structures such as organogels, liquid crystals, or nanofibers. The interplay between hydrogen bonding and π-π stacking would be critical in directing these assemblies.

Crystal Engineering: The fluorine atom can participate in a variety of weak interactions, including C-H···F and C-F···π interactions, which can be used as tools in crystal engineering to control the packing of molecules in the solid state. rsc.org This could be used to design materials with specific optical or electronic properties.

Host-Guest Chemistry: The electron-rich phenyl ring and the polar amide group could allow this compound to act as a guest molecule, binding within the cavities of macrocyclic hosts like cyclodextrins or calixarenes. nih.gov Such host-guest complexes could be used for applications in sensing or controlled release. The unique properties of fluorine could also be leveraged to create novel materials. nsf.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.